molecular formula C7H5BrN2O B6324626 5-Bromo-6-methoxypicolinonitrile CAS No. 1261269-71-9

5-Bromo-6-methoxypicolinonitrile

Cat. No.: B6324626
CAS No.: 1261269-71-9
M. Wt: 213.03 g/mol
InChI Key: FTBHJQKTCPDZGF-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxypicolinonitrile: is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a nitrile group attached to a pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: 5-Bromo-6-methoxypicolinonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules that can act as potential drug candidates. It is also used in the study of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxypicolinonitrile typically involves the bromination of 6-methoxypicolinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted picolinonitriles.

    Oxidation Products: Oxidized derivatives of picolinonitrile.

    Reduction Products: Reduced forms of picolinonitrile.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxypicolinonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Comparison: 5-Bromo-6-methoxypicolinonitrile is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

5-bromo-6-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHJQKTCPDZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704719
Record name 5-Bromo-6-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-71-9
Record name 5-Bromo-6-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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